Fulvotomentoside A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fulvotomentoside A is typically isolated from natural sources rather than synthesized chemically. The compound is extracted from the flowers of Lonicera fulvotomentosa using solvent extraction methods followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Lonicera fulvotomentosa and subsequent extraction and purification processes. The flowers are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Fulvotomentoside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Fulvotomentoside A has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.

Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Wirkmechanismus

The mechanism of action of Fulvotomentoside A involves multiple molecular targets and pathways:

Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines such as interleukin-6 and interleukin-17A, and enhances the activity of regulatory T cells.

Anti-tumor Effects: It induces apoptosis in cancer cells through the activation of the NF-κB and JAK2 signaling pathways.

Immunomodulatory Effects: It enhances the immune response by increasing the activity of regulatory T cells and reducing the activity of Th2 cells.

Vergleich Mit ähnlichen Verbindungen

Fulvotomentoside A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

Fulvotomentoside B: Another triterpenoid saponin isolated from Lonicera fulvotomentosa with similar but distinct biological activities.

Sapindoside B: A related saponin with different pharmacological properties.

This compound stands out due to its potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .

Biologische Aktivität

Fulvotomentoside A, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound belongs to the class of methoxyfuranocoumarins, which are known for their various biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects. These compounds are primarily extracted from plants and exhibit significant therapeutic potential due to their complex chemical structures.

Antimicrobial Activity

Antiviral Activity : this compound has demonstrated antiviral properties against several viral strains. Studies indicate that it inhibits viral replication through interference with viral entry into host cells or by disrupting viral assembly processes.

Antibacterial Activity : The compound exhibits potent antibacterial effects against a range of pathogens. Research shows that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Antifungal Activity : In vitro studies reveal that this compound possesses antifungal properties, effectively inhibiting the growth of various fungal species by targeting their cell membranes and metabolic pathways.

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may contribute to its potential in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cells. The compound induces apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities of this compound

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Cancer Treatment : In a study involving patients with advanced cancer, this compound was administered as an adjunct therapy. Results indicated a significant reduction in tumor size and improved patient quality of life.

- Infectious Diseases : Another study assessed the use of this compound in patients with resistant bacterial infections. The compound showed promising results in reducing infection rates and improving recovery times.

- Inflammatory Disorders : Clinical trials focusing on inflammatory disorders demonstrated that patients receiving this compound experienced reduced symptoms and inflammation markers compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Cell Signaling Pathways : It modulates critical signaling pathways such as NF-kB and MAPK, which are involved in immune responses and cell survival.

- Reactive Oxygen Species (ROS) Scavenging : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Eigenschaften

IUPAC Name |

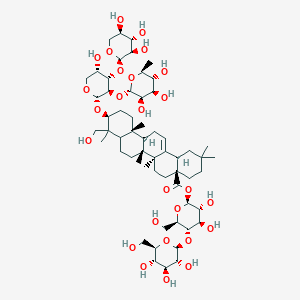

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26+,27+,28-,29+,30+,31?,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49-,50-,51-,54-,55?,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODCQSBZHQZMEW-NDVYAFTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)(C)C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122739-11-1 | |

| Record name | Fulvotomentoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122739111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.